PPAR|A phosphorylation inhibitor 1
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Overview
Description
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-beta/delta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators involves various chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of PPAR-gamma agonists often involves the condensation of thiazolidinedione with different aromatic aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of PPAR modulators typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Oxidation: PPAR modulators can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on PPAR modulators, altering their activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the specificity and potency of PPAR modulators.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions are typically modified PPAR modulators with enhanced or altered biological activity .
Scientific Research Applications
PPARs have a wide range of scientific research applications, including:
Chemistry: PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis.
Biology: They are crucial in understanding cellular differentiation and development.
Medicine: PPAR modulators are used in the treatment of metabolic disorders such as diabetes, dyslipidemia, and obesity. .
Industry: PPAR modulators are used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
PPARs exert their effects by binding to specific regions of DNA known as peroxisome proliferator response elements (PPREs). Upon binding, they regulate the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARs form heterodimers with retinoid X receptors (RXRs) and recruit coactivators or corepressors to modulate gene expression .
Comparison with Similar Compounds
PPARs are unique compared to other nuclear receptors due to their specific roles in lipid metabolism and energy homeostasis. Similar compounds include:
Retinoid X Receptors (RXRs): These receptors form heterodimers with PPARs and are involved in similar metabolic pathways.
Liver X Receptors (LXRs): These receptors also regulate lipid metabolism but have distinct target genes and pathways.
Farnesoid X Receptors (FXRs): These receptors are involved in bile acid metabolism and have overlapping functions with PPARs.
PPARs are distinct in their ability to regulate a wide range of metabolic processes, making them valuable targets for therapeutic interventions in metabolic diseases .
Properties
Molecular Formula |
C22H14Cl2N2O4 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4-oxo-6-phenoxyphthalazine-1-carboxylic acid |
InChI |
InChI=1S/C22H14Cl2N2O4/c23-18-9-6-13(10-19(18)24)12-26-21(27)17-11-15(30-14-4-2-1-3-5-14)7-8-16(17)20(25-26)22(28)29/h1-11H,12H2,(H,28,29) |
InChI Key |
IQKNCBUBONVBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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